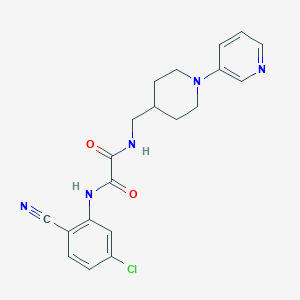

N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 5-chloro-2-cyanophenyl group at the N1 position and a pyridin-3-yl-substituted piperidin-4-ylmethyl moiety at the N2 position. The chlorine and cyano groups may enhance binding affinity and metabolic stability compared to simpler aryl substituents.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c21-16-4-3-15(11-22)18(10-16)25-20(28)19(27)24-12-14-5-8-26(9-6-14)17-2-1-7-23-13-17/h1-4,7,10,13-14H,5-6,8-9,12H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGYGODBZQXCSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the chlorinated phenyl ring: This can be achieved through chlorination of a suitable phenyl precursor.

Introduction of the cyanophenyl group: This step involves the nitration of the chlorinated phenyl ring followed by reduction to form the corresponding amine, which is then converted to the cyanophenyl group.

Synthesis of the pyridinyl-substituted piperidine: This involves the reaction of pyridine with piperidine under specific conditions to introduce the pyridinyl group.

Formation of the oxalamide moiety: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades by interacting with receptors or other proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

Antiviral Oxalamides

Oxalamides with substitutions at N1 and N2 positions have been explored as HIV entry inhibitors. Key analogs include:

Key Differences :

- The target compound’s 5-chloro-2-cyanophenyl group may improve π-π stacking and hydrophobic interactions compared to 4-chlorophenyl (compounds 13, 14) or 4-chloro-3-fluorophenyl (BNM-III-170) .

- The pyridin-3-yl piperidine moiety could enhance solubility and target engagement over thiazole or indane systems in analogs .

Umami Flavoring Oxalamides

Oxalamides are also used as flavor enhancers. Notable examples:

Key Differences :

- The target compound’s chlorine and cyano groups may reduce metabolic lability compared to methoxy/methylbenzyl flavoring agents, which undergo rapid hepatic degradation .

- The piperidine-pyridine system could confer higher polarity and lower oral bioavailability than pyridin-2-yl ethyl chains in flavoring analogs .

Structural and Pharmacokinetic Insights

- Electronic Effects: The electron-withdrawing cyano group in the target compound may stabilize the oxalamide bond against hydrolysis, contrasting with methoxy groups in flavoring agents that increase susceptibility to demethylation .

- Steric Hindrance : The bulky pyridin-3-yl piperidine moiety may hinder enzymatic access to the amide bond, enhancing metabolic stability over simpler N2 substituents .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a chloro-substituted phenyl ring, a cyanophenyl group, and a piperidine moiety linked through an oxalamide bond. Its molecular formula is C19H23ClN4O2, with a molecular weight of approximately 375.87 g/mol.

Synthetic Route

The synthesis of this compound typically involves several key steps:

- Formation of Intermediate : The synthesis begins with the preparation of 5-chloro-2-cyanophenylamine through reduction reactions.

- Oxalamide Formation : The intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide.

- Coupling Reaction : Finally, the oxalamide is coupled with 1-(pyridin-3-yl)piperidin-4-ylmethylamine under basic conditions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties.

Antibacterial Activity

Research indicates that compounds with similar structures often exhibit significant antibacterial properties. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |

|---|---|---|---|

| N1-(5-chloro...) | E. coli | 15 | 25 |

| N1-(5-chloro...) | S. aureus | 18 | 30 |

These results suggest that the compound may possess moderate antibacterial activity against common pathogens.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In particular, it has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| AChE | Competitive | 12 |

| Urease | Non-competitive | 20 |

These findings indicate that this compound could be a candidate for further development as a therapeutic agent targeting neurodegenerative diseases and other conditions where enzyme inhibition is beneficial.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Binding : The cyano group can form hydrogen bonds with active sites of enzymes, while the piperidine moiety engages in hydrophobic interactions.

- Electrostatic Interactions : The presence of nitrogen atoms in the piperidine and pyridine rings allows for additional electrostatic interactions with target proteins.

- π–π Stacking : The aromatic rings can participate in π–π stacking interactions, enhancing binding affinity to protein targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Properties : A study published in the Brazilian Journal of Pharmaceutical Sciences showed that derivatives of piperidine exhibited significant antimicrobial activity against various bacterial strains, indicating that modifications to the piperidine structure can enhance efficacy .

- Enzyme Inhibition Research : Another research highlighted the role of oxalamides in inhibiting urease and AChE, demonstrating their potential in treating conditions such as kidney stones and Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide?

- Methodology : The synthesis typically involves multi-step reactions. For example:

Intermediate preparation : React 5-chloro-2-cyanophenylamine with oxalyl chloride to form the oxalamide backbone.

Piperidine functionalization : Modify 1-(pyridin-3-yl)piperidin-4-ylmethanol via reductive amination or alkylation to introduce the methyl linker.

Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the intermediates.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- NMR : Confirm proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, piperidine CH2 at δ 2.5–3.5 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 438.12).

- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What are the recommended storage conditions to maintain stability?

- Storage : Store at –20°C in airtight, light-protected containers under inert gas (argon). Desiccants (e.g., silica gel) prevent hydrolysis of the cyanophenyl group. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Approach :

- Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on interactions between the pyridine ring and hydrophobic pockets.

- SAR analysis : Modify substituents (e.g., chloro vs. fluoro on the phenyl ring) and compute ΔGbinding to prioritize derivatives .

Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC50 values)?

- Troubleshooting steps :

Assay conditions : Validate buffer pH (e.g., 7.4 vs. 6.5) and temperature (25°C vs. 37°C), which affect compound solubility and protein stability.

Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes.

Batch variability : Re-characterize compound purity and confirm stereochemistry (if applicable) .

Q. What strategies enhance selectivity for off-target mitigation in in vivo studies?

- Experimental design :

- Counter-screening : Test against related targets (e.g., kinase panels from Eurofins).

- Proteomics : Use SILAC labeling to identify unintended protein interactions.

- Prodrug modification : Introduce ester groups to reduce non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.